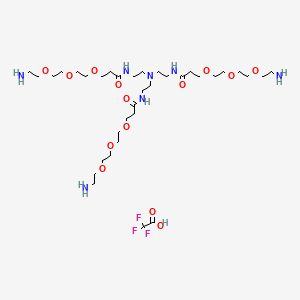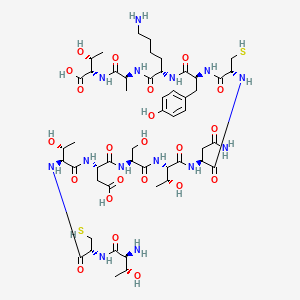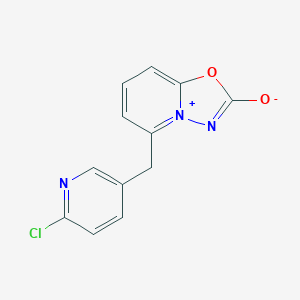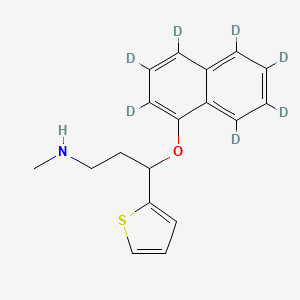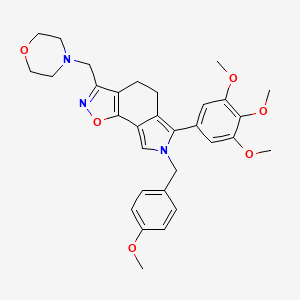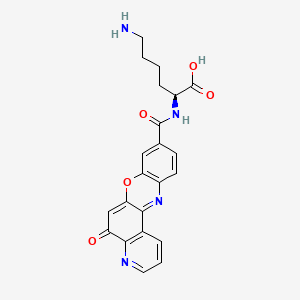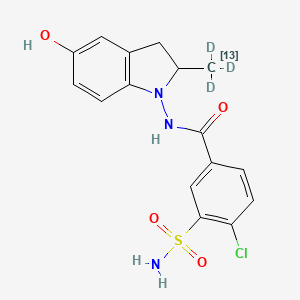
Acc1/2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acc1/2-IN-1 is a dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2). These enzymes play a crucial role in fatty acid metabolism by catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key intermediate in fatty acid biosynthesis . The inhibition of ACC1 and ACC2 has been explored for therapeutic applications, particularly in the treatment of metabolic diseases and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acc1/2-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet regulatory standards. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Acc1/2-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study fatty acid metabolism and enzyme inhibition.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Mecanismo De Acción
Acc1/2-IN-1 exerts its effects by inhibiting the activity of ACC1 and ACC2. These enzymes are involved in the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this process, this compound reduces the production of fatty acids, which can impact cellular metabolism and energy balance. The inhibition of ACC1 and ACC2 also affects the regulation of carnitine palmitoyltransferase 1 (CPT1), which is involved in fatty acid oxidation .
Comparación Con Compuestos Similares
Similar Compounds
Firsocostat (GS-0976): Another dual inhibitor of ACC1 and ACC2, explored for its potential in treating NASH and other metabolic disorders.
TOFA: An inhibitor of ACC that has been used in research to study fatty acid metabolism.
Uniqueness
Acc1/2-IN-1 is unique in its dual inhibition of both ACC1 and ACC2, which allows for a more comprehensive modulation of fatty acid metabolism compared to inhibitors that target only one of these enzymes. This dual inhibition can lead to more pronounced effects on cellular metabolism and has potential therapeutic advantages .
Propiedades
Fórmula molecular |
C34H32N4O4 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
1'-[2-(1H-indol-5-yl)-3H-benzimidazole-5-carbonyl]-8,8-dimethylspiro[6,7-dihydro-3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C34H32N4O4/c1-33(2)9-7-21-16-24-28(39)19-34(42-30(24)18-29(21)41-33)10-13-38(14-11-34)32(40)23-4-6-26-27(17-23)37-31(36-26)22-3-5-25-20(15-22)8-12-35-25/h3-6,8,12,15-18,35H,7,9-11,13-14,19H2,1-2H3,(H,36,37) |
Clave InChI |
OZXVVQYXAMBGPG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=CC3=C(C=C2O1)OC4(CCN(CC4)C(=O)C5=CC6=C(C=C5)N=C(N6)C7=CC8=C(C=C7)NC=C8)CC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


